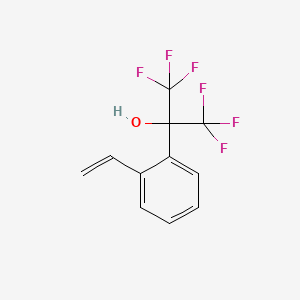
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a vinylphenyl group attached to a propan-2-ol backbone. Its high fluorine content imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexafluoroacetone and 2-vinylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to deprotonate the 2-vinylphenol, followed by the addition of hexafluoroacetone.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at low temperatures to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and halogenating agents. Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol finds applications in various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate biochemical pathways by altering the conformation and activity of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: While both compounds contain six fluorine atoms, this compound has an additional vinylphenyl group, enhancing its reactivity and applications.
Hexafluoroisopropanol: Similar in structure but lacks the vinylphenyl group, making it less versatile in certain chemical reactions.
Trifluoroethanol: Contains fewer fluorine atoms and lacks the vinylphenyl group, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C11H8F6O |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-5-3-4-6-8(7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
InChI Key |
UROVEBJOEOKGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


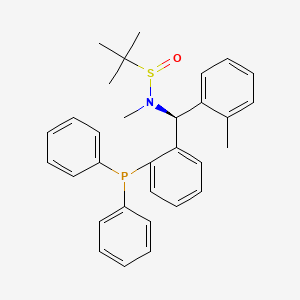



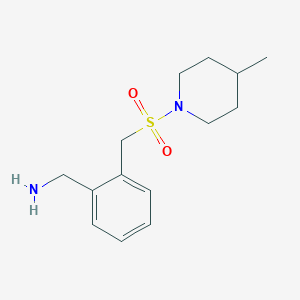
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)


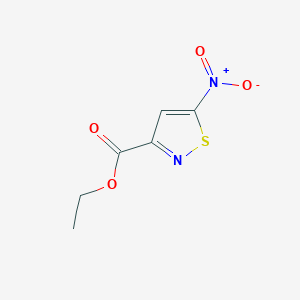
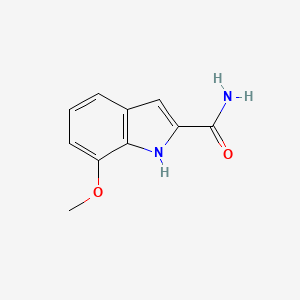
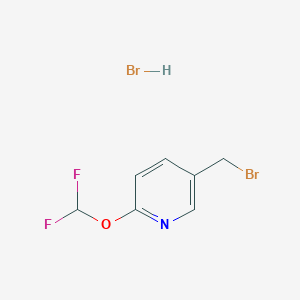
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
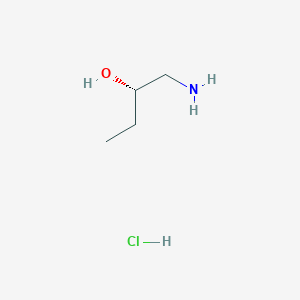
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
